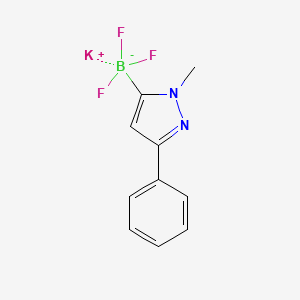
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained. This often requires optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide has several scientific research applications:
Wirkmechanismus
The mechanism by which potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in many reactions, donating electrons to form new bonds. This process often involves the transfer of the trifluoroborate group to a palladium catalyst, which then facilitates the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
Uniqueness
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions that require robust and stable reagents .
Eigenschaften
Molekularformel |
C10H9BF3KN2 |
|---|---|
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methyl-5-phenylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c1-16-10(11(12,13)14)7-9(15-16)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1 |
InChI-Schlüssel |
AVPIAXNMLLGPOA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=NN1C)C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



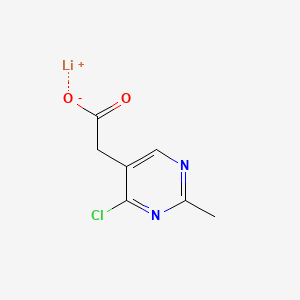
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

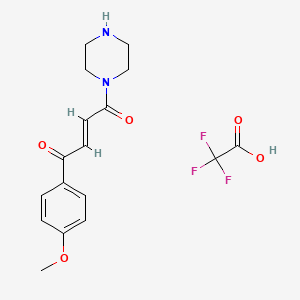

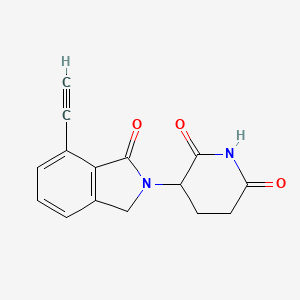
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
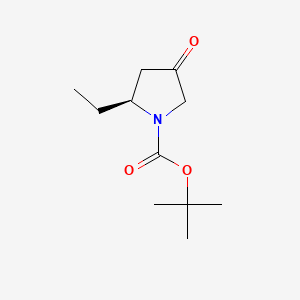
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
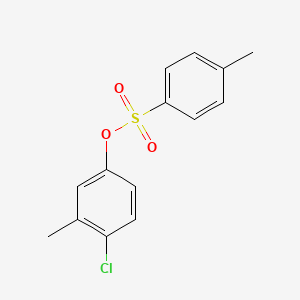
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
